molecular formula C15H7Cl4FN2O2 B5018722 2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B5018722
M. Wt: 408.0 g/mol
InChI Key: XXGFXCJACAUGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide, also known as TFB-TCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer growth. By inhibiting COX-2 activity, this compound may reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been shown to reduce oxidative stress in cells. In addition, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for further investigation in cancer research. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.

Future Directions

There are several future directions for research on 2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide. One direction is to further investigate its potential as a cancer treatment. Studies could be conducted to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for imaging applications. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide can be synthesized using a multistep procedure that involves the reaction of 2-chloro-4-fluoroaniline with 2-amino-4-chlorophenol to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. The resulting compound is then reacted with trichloroacetyl chloride in the presence of a base to produce this compound.

Scientific Research Applications

2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its anti-inflammatory properties and its ability to reduce oxidative stress. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

2,2,2-trichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl4FN2O2/c16-10-5-7(20)1-3-9(10)13-22-11-6-8(2-4-12(11)24-13)21-14(23)15(17,18)19/h1-6H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFXCJACAUGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C(Cl)(Cl)Cl)N=C(O2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl4FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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